molecular formula C12H26OSi B12624595 Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane CAS No. 919297-94-2

Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane

Cat. No.: B12624595
CAS No.: 919297-94-2
M. Wt: 214.42 g/mol
InChI Key: QDTNSTQPRBDMGX-NEPJUHHUSA-N
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Description

Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an oxygen atom, which is further connected to a chiral, unsaturated hydrocarbon chain. This compound is notable for its applications in organic synthesis, particularly as a reducing agent and a precursor to silyl ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane can be synthesized through the hydrosilylation of alkenes using triethylsilane. This reaction typically involves the addition of triethylsilane to an alkene in the presence of a catalyst such as platinum or rhodium complexes . The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of triethylsilane derivatives generally involves the reaction of silicon tetrachloride with ethylmagnesium bromide, followed by hydrolysis. This method ensures high yields and purity of the desired silane compound .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism by which triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane exerts its effects is through the donation of hydride ions (H-) during reduction reactions. The silicon-hydrogen bond is highly reactive, allowing the compound to effectively reduce various substrates. The molecular targets include carbonyl groups in aldehydes and ketones, which are converted to alcohols or hydrocarbons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane is unique due to its chiral, unsaturated hydrocarbon chain, which imparts specific stereochemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and the production of chiral molecules .

Properties

CAS No.

919297-94-2

Molecular Formula

C12H26OSi

Molecular Weight

214.42 g/mol

IUPAC Name

triethyl-[(2S,3R)-3-methylpent-4-en-2-yl]oxysilane

InChI

InChI=1S/C12H26OSi/c1-7-11(5)12(6)13-14(8-2,9-3)10-4/h7,11-12H,1,8-10H2,2-6H3/t11-,12+/m1/s1

InChI Key

QDTNSTQPRBDMGX-NEPJUHHUSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H](C)[C@H](C)C=C

Canonical SMILES

CC[Si](CC)(CC)OC(C)C(C)C=C

Origin of Product

United States

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